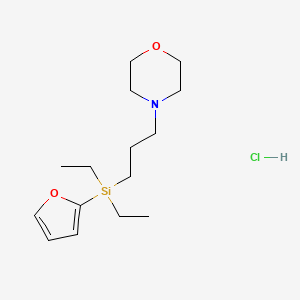
Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride is a complex organosilicon compound It is characterized by the presence of a furan ring, a morpholine ring, and a silane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride typically involves the reaction of furan-2-yl compounds with morpholine derivatives in the presence of silane reagents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The silane group can be reduced to form silanol derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Silanol derivatives.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(furan-2-yl)methyl-(morpholin-4-ylmethyl)silane;hydrochloride
- Bis(furan-2-yl)-dimethylsilane
Uniqueness
Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and bioactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
89052-22-2 |
|---|---|
Molekularformel |
C15H28ClNO2Si |
Molekulargewicht |
317.92 g/mol |
IUPAC-Name |
diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride |
InChI |
InChI=1S/C15H27NO2Si.ClH/c1-3-19(4-2,15-7-5-11-18-15)14-6-8-16-9-12-17-13-10-16;/h5,7,11H,3-4,6,8-10,12-14H2,1-2H3;1H |
InChI-Schlüssel |
RTICNHYIZMMQAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CCCN1CCOCC1)C2=CC=CO2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


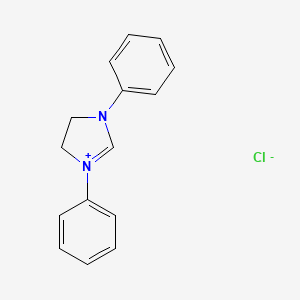

![B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid](/img/structure/B14141650.png)
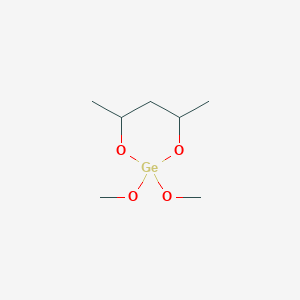
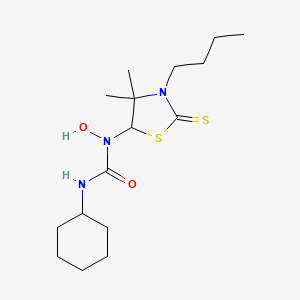
![1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14141667.png)
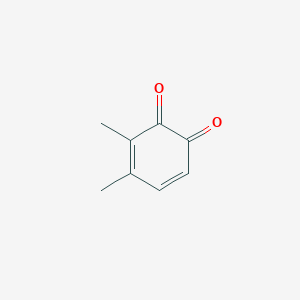
![(3aR,4R,4aR,7aS,8R,8aR)-6-tert-butyl-3-[4-(prop-2-en-1-yloxy)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14141687.png)
![2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B-](/img/structure/B14141697.png)
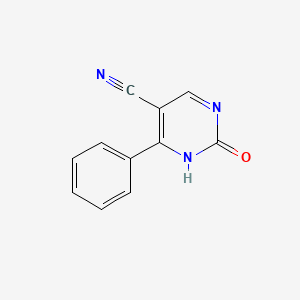
![7-(4-Chlorophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14141705.png)
![Methyl 4-(trifluoromethyl)-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate](/img/structure/B14141712.png)
![1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B14141722.png)
![[3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate](/img/structure/B14141724.png)
